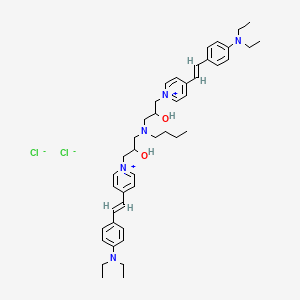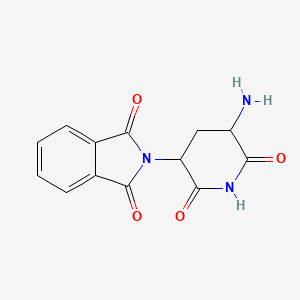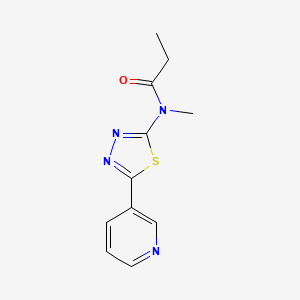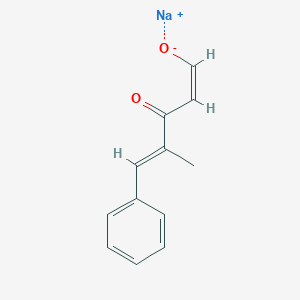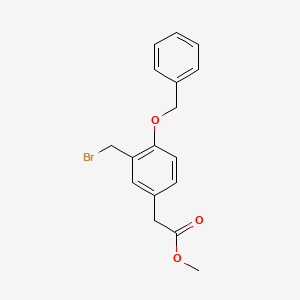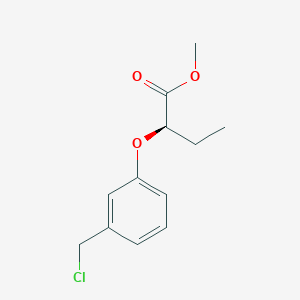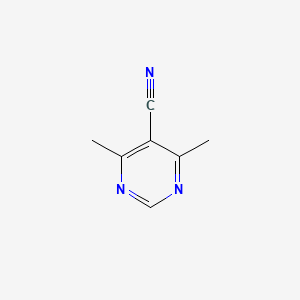
4,6-Dimethylpyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6N2. It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 4 and 6, and a cyano group at position 5. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
4,6-Dimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities .
科学研究应用
4,6-Dimethylpyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents targeting epidermal growth factor receptor (EGFR) mutations.
Biological Studies: The compound is studied for its cytotoxic activities against various cancer cell lines, including colorectal carcinoma and breast cancer.
Industrial Applications: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4,6-Dimethylpyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. It acts as an ATP mimetic, inhibiting the kinase activity of EGFR, which is crucial for cell proliferation and survival . This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Amino-4,6-dimethylpyrimidine-5-carbonitrile: Similar structure but with an amino group at position 2.
4,6-Dimethyl-2-(phenylamino)pyrimidine-5-carbonitrile: Contains a phenylamino group at position 2.
Uniqueness
4,6-Dimethylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit EGFR makes it a valuable compound in cancer research .
属性
分子式 |
C7H7N3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC 名称 |
4,6-dimethylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-5-7(3-8)6(2)10-4-9-5/h4H,1-2H3 |
InChI 键 |
GNXFQFAKTGHBSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=N1)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


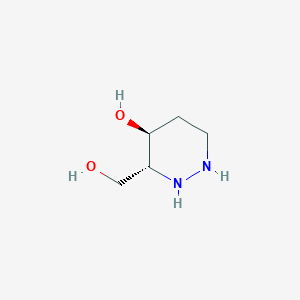
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
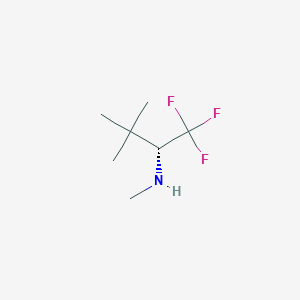

![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
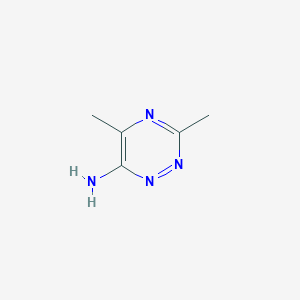
![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
